![molecular formula C20H19ClN6O2 B2977396 N-异丙基-1-[2-({[(2-甲氧基苯基)氨基]羰基}氨基)乙基]-1H-1,2,3-苯并三唑-5-磺酰胺 CAS No. 1326855-51-9](/img/structure/B2977396.png)
N-异丙基-1-[2-({[(2-甲氧基苯基)氨基]羰基}氨基)乙基]-1H-1,2,3-苯并三唑-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methoxyphenyl group, a carbonyl group, an amino group, and a benzotriazole group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the benzotriazole group could be formed through a multi-step process involving a Sandmeyer reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole group would likely contribute to the compound’s aromaticity, while the various other groups (isopropyl, methoxyphenyl, carbonyl, and amino) would likely affect its polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the benzotriazole group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzotriazole group could increase its stability and resistance to oxidation. The compound’s solubility would likely be affected by the polar carbonyl and amino groups, as well as the nonpolar isopropyl and methoxyphenyl groups .科学研究应用
碳酸酐酶抑制
已经合成了一系列磺酰胺,包括类似于 N-异丙基-1-[2-({[(2-甲氧基苯基)氨基]羰基}氨基)乙基]-1H-1,2,3-苯并三唑-5-磺酰胺的衍生物,并评估了它们对人碳酸酐酶同工型 I、II、VII 和 IX 的抑制。这些研究已经鉴别出对这些同工型具有亚纳摩尔到低纳摩尔抑制活性的化合物,突出了它们在靶向细胞溶质和跨膜肿瘤相关同工型用于治疗应用中的潜力 (Abdoli 等人,2017; Vullo 等人,2005)。
选择性和效力
对碳酸酐酶的磺酰胺抑制剂的研究也重点关注于提高选择性和效力。研究已经证明了膜不透性磺酰胺的合成,它们对膜结合碳酸酐酶同工型表现出选择性,提供了一种具有减少副作用的靶向抑制策略 (Scozzafava 等人,2000)。
药物代谢和生物转化
已经探索了生物催化在药物代谢研究中的应用,微生物系统被用来产生磺酰胺药物的哺乳动物代谢物。这种方法有助于药物代谢物的结构表征,并通过提供分析标准来支持临床研究 (Zmijewski 等人,2006)。
环境分解
已经研究了磺酰胺类抗生素(包括磺胺甲恶唑)的光化学分解,揭示了通过光异构化等过程形成各种光产物。这些发现与了解磺酰胺类药物的环境归宿和持久性有关 (Zhou & Moore,1994)。
神经性疼痛调节
已经研究了磺酰胺碳酸酐酶抑制剂在神经性疼痛调节中的新应用。某些对碳酸酐酶同工型具有有效抑制活性的磺酰胺在神经性疼痛小鼠模型中显示出有希望的结果,表明了疼痛管理的新治疗途径 (Carta 等人,2015)。
作用机制
Target of Action
Compounds like these often target specific proteins or enzymes in the body. The target is usually a key component in a biochemical pathway and is selected because its modulation results in a therapeutic effect .
Mode of Action
The compound typically binds to its target, which can either inhibit or enhance the target’s activity. The binding is often due to the compound’s specific chemical structure, which complements the structure of the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, which would disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect these properties .
Result of Action
The compound’s action on its target and the subsequent disruption or enhancement of biochemical pathways can result in various molecular and cellular effects. These effects could be therapeutic (if the compound is a drug) or toxic (if the compound is a toxin) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the patient’s diet, and genetic factors .
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c21-15-3-5-16(6-4-15)27-18(14-2-1-9-23-12-14)17(24-25-27)20(29)26-10-7-13(8-11-26)19(22)28/h1-6,9,12-13H,7-8,10-11H2,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFRJDXGDMKVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。